Sugar 2′-OH Retention Enables RNA Polymerase Incorporation Distinct from 2′,3′-Dideoxy and 2′-Deoxy Analogs
The target compound retains the 2′-hydroxyl group, which is the critical determinant for recognition by uridine-cytidine kinase (UCK) rather than thymidine kinase (TK). In contrast, the closely related 2′,3′-dideoxy-3′-fluoro-5-bromouridine (FddBrUrd, CAS 115249-86-0) lacks this 2′-OH and is processed exclusively through TK, exhibiting a Ki/Km value of 4.0–4.7 for MT4 cell thymidine kinase compared to 302 for the non-halogenated FddUrd parent [1]. The presence of the 2′-OH in the target compound predicts preferential UCK-mediated monophosphorylation, which is the obligate first step for incorporation into RNA transcripts rather than DNA. No direct phosphorylation kinetics data are available for the 2′-OH-retaining 5-bromo-3′-fluorouridine, but the established substrate specificity divergence between UCK and TK for ribonucleosides versus 2′-deoxyribonucleosides provides a class-level basis for differentiation [2].
| Evidence Dimension | Kinase substrate preference (predicted primary activating enzyme) |
|---|---|
| Target Compound Data | Predicted UCK substrate (2′-OH present); no quantitative Ki data available |
| Comparator Or Baseline | FddBrUrd (CAS 115249-86-0): TK substrate, Ki/Km = 4.0–4.7 vs. FddUrd Ki/Km = 302 |
| Quantified Difference | Qualitative divergence: UCK pathway (RNA incorporation) vs. TK pathway (DNA incorporation); quantitative Ki not determined for target |
| Conditions | MT4 cell thymidine kinase assay (comparator data); UCK substrate preference inferred from 2′-OH structural determinant |
Why This Matters
A researcher requiring RNA-specific labeling or antimetabolite incorporation must select a ribonucleoside analog, not a 2′-deoxy or 2′,3′-dideoxy derivative, as the kinase activation gate is structurally determined by the presence or absence of the 2′-OH.
- [1] Balzarini J, Van Aerschot A, Pauwels R, Baba M, Schols D, Herdewijn P, De Clercq E. 5-Halogeno-3′-fluoro-2′,3′-dideoxyuridines as inhibitors of human immunodeficiency virus (HIV): potent and selective anti-HIV activity of 3′-fluoro-2′,3′-dideoxy-5-chlorouridine. Molecular Pharmacology. 1989;35(5):571-577. View Source
- [2] Van Rompay AR, Norda A, Lindén K, Johansson M, Karlsson A. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. Molecular Pharmacology. 2001;59(5):1181-1186. View Source
